1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid
Description
Properties
IUPAC Name |
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAIBHPYIMBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363376 | |
| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477851-07-3 | |
| Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physical and chemical properties of 1-oxo-isoquinoline derivatives"
The following technical guide details the physical and chemical properties of 1-oxo-isoquinoline derivatives.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
The 1-oxo-isoquinoline scaffold (also known as isoquinolin-1(2H)-one or isocarbostyril ) represents a privileged heterocycle in modern medicinal chemistry. Distinct from its fully aromatic parent isoquinoline, the 1-oxo derivative exists primarily as a stable lactam. This structural feature imparts unique physicochemical properties—including high melting points, distinct solubility profiles, and intrinsic fluorescence—that are critical for assay development and formulation.
Biologically, this core serves as the anchor for numerous therapeutic agents, including PARP inhibitors (e.g., Olaparib analogues) and ROCK inhibitors (e.g., Fasudil derivatives). This guide provides a definitive technical analysis of the scaffold’s tautomerism, reactivity, and synthetic protocols, designed to support autonomous decision-making in the laboratory.
Structural Fundamentals & Tautomerism
The defining characteristic of 1-oxo-isoquinoline is its lactam-lactim tautomerism . While the compound can theoretically exist as 1-hydroxyisoquinoline (lactim), thermodynamic stability heavily favors the isoquinolin-1(2H)-one (lactam) form in the solid state and in most solvents (DMSO, CHCl₃, Water).
Tautomeric Equilibrium
The amide resonance stabilization (approx. 20 kcal/mol) drives the equilibrium toward the lactam. However, the lactim form becomes relevant during O-alkylation reactions under specific conditions (e.g., use of silver salts).
Figure 1: Tautomeric equilibrium favoring the lactam structure. The stability of the lactam dictates the scaffold's physical properties, including its high melting point and dimerization potential.
Physical Properties
The 1-oxo-isoquinoline core exhibits properties distinct from isoquinoline due to the presence of the polar amide functionality.
Physicochemical Data Summary
| Property | Value / Characteristic | Notes |
| CAS Number | 491-30-5 | Parent unsubstituted core. |
| Molecular Weight | 145.16 g/mol | |
| Physical State | Solid (Crystalline) | Forms platelets or needles. |
| Melting Point | 208 – 214 °C | Significantly higher than isoquinoline (26 °C) due to intermolecular H-bonding (dimer formation). |
| Solubility | Low in H₂O, Et₂O; High in DMSO, DMF, EtOH | Poor water solubility often requires solubilizing groups for biological assays. |
| pKa (Acid) | ~10.8 (NH deprotonation) | Weak acid; forms salts with strong bases (e.g., NaH, KOtBu). |
| pKa (Base) | ~ -1.2 (O-protonation) | Very weak base; protonation occurs at the carbonyl oxygen in strong acid. |
| Fluorescence | Blue Emission (λ_em ~390-450 nm) | High quantum yield (Φ ~0.2–0.9); used as nuclear stains in some contexts. |
Spectroscopic Signatures
-
¹H NMR (DMSO-d₆):
-
NH: Broad singlet, δ 11.0 – 11.5 ppm (exchangeable with D₂O).
-
H3: Doublet, δ ~6.5 ppm (characteristic alkene-like shift).
-
H4: Doublet, δ ~7.1 ppm.
-
Aromatic Ring: Multiplets, δ 7.4 – 8.2 ppm (H8 is often deshielded to ~8.2 ppm due to carbonyl anisotropy).
-
-
¹³C NMR:
-
C=O (C1): Characteristic signal at δ 160 – 163 ppm .
-
C3/C4: Upfield relative to benzene ring carbons, typically δ 105 – 135 ppm.
-
-
IR Spectroscopy:
-
Strong C=O stretching (Amide I) at 1640 – 1660 cm⁻¹ .
-
Broad NH stretching at 2800 – 3200 cm⁻¹ (H-bonded).
-
Chemical Reactivity & Reactivity Map
The reactivity of isoquinolin-1(2H)-one is dominated by the amide functionality and the semi-aromatic nature of the heterocyclic ring.
Reactivity Profiles
-
N-Alkylation vs. O-Alkylation:
-
N-Alkylation (Thermodynamic): Favored by soft electrophiles (alkyl halides) and bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents.
-
O-Alkylation (Kinetic/Hard): Favored by hard electrophiles (e.g., triethyloxonium tetrafluoroborate) or silver salts (Ag₂CO₃) which coordinate to the nitrogen, forcing reaction at oxygen.
-
-
Electrophilic Aromatic Substitution (EAS):
-
Occurs primarily on the benzenoid ring. Positions C5 and C8 are most activated, though the deactivating effect of the carbonyl makes the system less reactive than isoquinoline.
-
-
C-H Activation (Modern Synthetic Utility):
-
The C=O group serves as a directing group (DG) precursor.
-
C3/C4 Functionalization: Transition metal catalysis (Rh, Pd) allows for direct arylation or olefination at the C3/C4 positions.
-
Figure 2: Reactivity map highlighting the divergent pathways for functionalization. N-alkylation is the standard route for generating drug-like scaffolds.
Synthesis Protocols
While historical methods (e.g., rearrangement of isocoumarins) exist, modern drug discovery relies on Transition-Metal Catalyzed Annulation for its modularity and convergence.
Modern Synthesis: Rh(III)-Catalyzed C-H Activation
This method constructs the isoquinolinone ring from benzamides and alkynes, allowing for simultaneous introduction of substituents.
Figure 3: Convergent synthesis via Rh(III)-catalyzed annulation. This pathway is preferred for generating libraries of 3,4-substituted derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylisoquinolin-1(2H)-one via Rh(III) Catalysis
Objective: To synthesize a substituted scaffold using C-H activation logic.
Reagents:
- -Methoxybenzamide (1.0 equiv)
-
Diphenylacetylene (1.2 equiv)
- (2.5 mol%)
- (2.0 equiv)
-
Solvent: Methanol (MeOH)
Methodology:
-
Setup: In a flame-dried screw-cap reaction tube equipped with a magnetic stir bar, combine
-methoxybenzamide (151 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), (15.5 mg, 0.025 mmol), and (384 mg, 2.0 mmol). -
Solvation: Add anhydrous MeOH (5.0 mL) under an argon atmosphere.
-
Reaction: Seal the tube and heat the mixture to 60 °C for 16 hours. The solution typically turns from orange to dark red/brown.
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 20 mL) and wash with water (2 x 10 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 4:1 to 1:1). -
Product: The N-methoxy group is typically cleaved in situ or requires a subsequent Zn/AcOH reduction step depending on the specific oxidant used, yielding the free NH-isoquinolinone.
Protocol 2: Spectroscopic Characterization (QC)
Objective: Validate the identity and purity of the synthesized 1-oxo-isoquinoline.
Workflow:
-
Sample Prep: Dissolve ~5 mg of solid in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ if solubility is poor).
-
¹H NMR Acquisition:
-
Verify the diagnostic NH singlet > 11.0 ppm.
-
Confirm the absence of O-H signals (which would appear if the lactim were trapped, usually absent).
-
-
UV-Vis/Fluorescence:
-
Prepare a 10 µM solution in Ethanol.
-
Excitation: 360 nm.
-
Emission Scan: 380–500 nm. Expect a maximum ~430 nm (blue fluorescence).
-
-
Melting Point:
-
Record MP. A sharp range within 208–214 °C confirms high purity and the correct tautomer.
-
References
-
National Institute of Standards and Technology (NIST). 1(2H)-Isoquinolinone - Gas Phase and Condensed Phase Data. NIST Chemistry WebBook. [Link]
-
PubChem. Isoquinolin-1(2H)-one (Compound Summary). National Library of Medicine. [Link]
-
Guimond, N., & Fagnou, K. (2008). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between Benzimides and Alkynes. Journal of the American Chemical Society. [Link]
-
Balewski, Ł., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules (MDPI). [Link]
-
ScienceDirect. Isoquinolinone - An Overview of Reactivity and Synthesis. ScienceDirect Topics. [Link]
Methodological & Application
Application Note: In Vitro Enzyme Inhibition Profiling of Isoquinoline Derivatives
Abstract & Strategic Rationale
Isoquinoline derivatives (e.g., Berberine, Galantamine, Papaverine) represent a privileged scaffold in medicinal chemistry, particularly for neurodegenerative disorders. Their planar, aromatic structure allows them to act as Multi-Target Directed Ligands (MTDLs) , simultaneously modulating Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
However, characterizing these compounds presents specific bio-analytical challenges:
-
Chromophore Interference: Many isoquinoline alkaloids are naturally yellow/orange, absorbing strongly near 412 nm, which overlaps with the TNB anion peak in the standard Ellman’s assay.
-
Solubility & Aggregation: These hydrophobic planar structures often form colloidal aggregates, leading to false-positive inhibition (PAINS).
-
Dual-Binding Mechanisms: Effective isoquinolines often span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, requiring specific incubation conditions to reach equilibrium.
This guide provides optimized protocols to overcome these artifacts, ensuring data integrity for IND-enabling studies.
Mechanism of Action: The Dual-Binding Hypothesis
Unlike simple competitive inhibitors, potent isoquinoline derivatives often function as dual-binding inhibitors. They anchor to the Peripheral Anionic Site (PAS) via
Diagram 1: Dual-Binding Inhibition Mechanism
Caption: Dual-binding mechanism where the Isoquinoline derivative spans the PAS and CAS, physically blocking substrate entry and preventing hydrolysis.
Protocol 1: Modified Kinetic Ellman’s Assay (AChE/BChE)
Challenge: Standard endpoint assays fail because the inhibitor itself absorbs at 412 nm.
Solution: Use a Kinetic Slope Analysis . The static absorbance of the inhibitor is mathematically cancelled out, as we measure the rate of color development (
Reagents & Preparation[1][2][3][4][5][6]
-
Buffer A: 100 mM Sodium Phosphate, pH 8.0 (optimal for human AChE).
-
Substrate (ATCh): 15 mM Acetylthiocholine Iodide in water.
-
Chromogen (DTNB): 3 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A containing 0.1 M NaCl and 0.02 M MgCl
. -
Enzyme: Human Recombinant AChE (0.1 U/mL final).
-
Inhibitor Stock: Dissolve Isoquinoline in 100% DMSO.
-
Critical: Final DMSO concentration in the well must be
to avoid denaturing the enzyme.
-
Step-by-Step Workflow
-
Plate Setup (96-well clear flat-bottom):
-
Blank: 140 µL Buffer A + 20 µL DTNB + 20 µL Solvent (1% DMSO).
-
Control (100% Activity): 140 µL Buffer A + 20 µL DTNB + 20 µL Enzyme + 10 µL Solvent.
-
Test Sample: 140 µL Buffer A + 20 µL DTNB + 20 µL Enzyme + 10 µL Isoquinoline (various conc).
-
Inhibitor Blank (Color Control): 160 µL Buffer A + 20 µL DTNB + 10 µL Isoquinoline (No Enzyme). Required if the compound reacts with DTNB non-enzymatically.
-
-
Pre-Incubation (Crucial Step):
-
Incubate the plate for 15 minutes at 25°C (Room Temp).
-
Why? Isoquinolines are bulky. They require time to navigate the narrow catalytic gorge and establish equilibrium at the PAS.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate (ATCh) to all wells using a multi-channel pipette.
-
Final Volume: 200 µL.
-
-
Kinetic Reading:
-
Immediately place in plate reader.
-
Measure Absorbance at 412 nm every 30 seconds for 10 minutes.
-
Shake plate for 3 seconds before the first read.
-
Data Processing
Calculate the velocity (
Calculate % Inhibition:
Protocol 2: Fluorometric MAO-B Inhibition (Amplex Red)
Rationale: Isoquinolines often target MAO-B (neuroprotection). Since many are colored, colorimetric MAO assays (peroxidase/DAB) are unreliable. The Amplex Red method is superior as the excitation/emission (571/585 nm) avoids the yellow/orange interference of isoquinolines.
Reagents
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Substrate: 2 mM Benzylamine (specific for MAO-B).
-
Detection Mix: 200 µM Amplex Red + 1 U/mL Horseradish Peroxidase (HRP).
-
Enzyme: Recombinant Human MAO-B (1 U/mL).
Workflow Diagram
Caption: Fluorometric workflow utilizing coupled peroxidase reaction to bypass colorimetric interference.
Data Analysis & Validation Standards
Quantitative Summary Table
When reporting results, structure your data as follows to allow direct comparison of potency and selectivity.
| Compound ID | AChE IC | BChE IC | Selectivity Index (BChE/AChE) | MAO-B IC | Mechanism Type |
| Berberine | 10.6 | Mixed/Dual | |||
| Galantamine | 16.2 | N/A | Competitive | ||
| Test Cmpd 1 | [Data] | [Data] | [Calc] | [Data] | [Determined] |
Troubleshooting "False Positives" (PAINS)
Isoquinolines are planar and can stack to form colloidal aggregates that sequester enzymes non-specifically.
-
Validation Step: If a compound shows IC
, repeat the assay adding 0.01% Triton X-100 . -
Result: If inhibition disappears with detergent, the compound is a promiscuous aggregator (false positive). If inhibition remains, it is a true specific inhibitor.
IC50 Calculation
Use non-linear regression (4-parameter logistic fit) rather than linear regression.
-
Hill Slope: For dual-binding isoquinolines, the Hill slope may deviate from -1.0 due to cooperativity between the PAS and CAS sites.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. 1
-
Kaufmann, D., et al. (2016). Isoquinoline derivatives as potential acetylcholinesterase inhibitors.[2][3] Molecules. 2
-
BenchChem Application Note. (2025). Application Notes and Protocols for Measuring the MAO Inhibitory Activity of (-)-Salsoline Hydrochloride. 4
-
BroadPharm Protocol. (2022). Ellman's Assay Protocol for Sulfhydryl Quantification.[5][6][7][8] 7
-
Frontiers in Pharmacology. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. 9
Sources
- 1. Cholinesterase Inhibitory and In Silic o Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
Application Note: Engineering Isoquinoline-Based Drug Delivery Systems
Part 1: Strategic Overview
The Bioavailability Paradox Isoquinoline alkaloids (e.g., Berberine, Sanguinarine, Tetrandrine) represent a privileged scaffold in medicinal chemistry, exhibiting potent efficacy against glioblastoma, metabolic syndrome, and multidrug-resistant (MDR) bacterial strains. However, their clinical translation is severely hampered by the "Isoquinoline Paradox":
-
Hydrophobicity: The planar, aromatic structure leads to poor aqueous solubility (Class II/IV BCS).
-
Rapid Clearance: First-pass metabolism and rapid renal clearance reduce plasma half-life.
-
Non-Specific Toxicity: High cationic charge at physiological pH can lead to off-target cardiotoxicity.
The Solution: The Isoquinoline-Based DDS This guide details the development of a pH-Responsive Liposomal Carrier designed specifically for isoquinoline payloads. Unlike generic liposomes, this system leverages the intrinsic pKa (~7.0–8.5 for many derivatives) of the isoquinoline nitrogen to facilitate high loading efficiency and triggered release in the acidic tumor microenvironment (TME).
Part 2: Chemical Logic & Mechanism
The core of this delivery system is the Ion-Trapping Mechanism (for hydrophilic salts) or Hydrophobic Insertion (for free bases). We focus here on the Hydrophobic Insertion of the isoquinoline core into the lipid bilayer, stabilized by cholesterol, with a PEG-shield to prevent opsonization.
Mechanism of Action: The pH Switch
The isoquinoline nitrogen acts as a pH sensor. In the blood (pH 7.4), the drug is encapsulated. In the acidic endosome (pH 5.0), protonation increases solubility, triggering release and endosomal escape.
Figure 1: The pH-dependent activation pathway of isoquinoline-loaded nanocarriers. The nitrogen atom on the isoquinoline ring protonates in the acidic endosome, triggering payload release.
Part 3: Formulation Protocol (Thin-Film Hydration)
Objective: Synthesize PEGylated liposomes loaded with a hydrophobic isoquinoline derivative (e.g., Berberine free base or synthetic analog).
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Payload: Isoquinoline derivative (Purity >98%).
-
Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC (high
for stability). -
Stabilizer: Cholesterol (Chol) – Crucial for membrane rigidity.
-
Stealth Agent: DSPE-PEG2000 – Prevents RES clearance.
-
Solvents: Chloroform/Methanol (2:1 v/v).
-
Equipment: Rotary Evaporator, Extruder (100nm polycarbonate membrane), Probe Sonicator.
Step-by-Step Methodology
Phase 1: Lipid Film Formation[1]
-
Molar Ratios: Prepare a lipid mixture in the molar ratio HSPC:Chol:DSPE-PEG2000 = 55:40:5 .
-
Scientist's Note: Cholesterol content below 30% results in leakage of the small isoquinoline molecule. 40% is optimal for retention.
-
-
Solubilization: Dissolve lipids and the Isoquinoline payload (Drug:Lipid ratio 1:20 w/w) in 5 mL of Chloroform:Methanol (2:1) in a round-bottom flask.
-
Evaporation: Attach to a rotary evaporator.
-
Settings: 45°C water bath, 150 rpm, vacuum pressure lowered gradually to prevent bumping.
-
Endpoint: Formation of a dry, thin, translucent film on the flask wall.
-
-
Desiccation: Place the flask under high vacuum (desiccator) overnight to remove trace solvents (chloroform toxicity is a critical quality attribute).
Phase 2: Hydration & Downsizing
-
Hydration: Add pre-warmed PBS (pH 7.4) or Ammonium Sulfate (if using active loading) to the flask.
-
Temperature: Must be >
of the lipid (approx 60°C for HSPC). -
Agitation: Rotate at 60°C for 1 hour until the film is fully suspended. This yields Multilamellar Vesicles (MLVs).[2]
-
-
Sonication: Probe sonicate (20% amplitude, 5 mins, pulse on/off 5s) to disrupt MLVs.
-
Extrusion (The Critical Step): Pass the suspension through a 100 nm polycarbonate membrane 11–21 times using a mini-extruder heated to 60°C.
-
Why 21 times? Odd numbers ensure the final product exits on the side opposite the input (reducing contamination).
-
Phase 3: Purification
-
Dialysis: Transfer liposomes to a dialysis bag (MWCO 12-14 kDa).
-
Sink Conditions: Dialyze against PBS (pH 7.4) at 4°C for 24 hours to remove unencapsulated drug.
Part 4: Characterization & Validation
Trustworthiness Check: A valid formulation must meet specific physicochemical criteria before biological testing.
Table 1: Quality Control Metrics
| Parameter | Target Specification | Method | Troubleshooting |
| Particle Size | 100 – 150 nm | DLS (Zetasizer) | If >200nm, increase extrusion cycles or sonication time. |
| PDI | < 0.20 | DLS | If >0.3, indicates aggregation. Re-filter or adjust lipid ratio. |
| Zeta Potential | -10 to -30 mV | Electrophoretic Mobility | If neutral (0 mV), aggregation risk increases. Ensure PEGylation. |
| Encapsulation Efficiency (EE) | > 80% | UV-Vis / HPLC (after lysis) | If low, increase Cholesterol or switch to Active Loading (pH gradient). |
Protocol: In Vitro Release Study (pH Challenge)
To verify the "Smart" capability of the system:
-
Setup: Prepare two dialysis setups.
-
Group A: PBS pH 7.4 (Simulated Blood).
-
Group B: Acetate Buffer pH 5.0 (Simulated Lysosome).
-
-
Sampling: Incubate at 37°C with stirring. Withdraw aliquots at 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Analysis: Quantify Isoquinoline release via HPLC.
-
Expected Result: Group A should show <20% release in 24h (stable). Group B should show >60% release (triggered).
Part 5: Biological Validation (Cellular Uptake)
Understanding how the isoquinoline enters the cell is vital. Free isoquinolines often rely on passive diffusion but are pumped out by P-glycoprotein (P-gp). Liposomal delivery bypasses P-gp via Endocytosis .
Experimental Workflow: Uptake Mechanism
This protocol differentiates between energy-dependent endocytosis and passive diffusion.
Figure 2: Validation workflow to determine if uptake occurs via Clathrin-mediated endocytosis (inhibited by Chlorpromazine) or Caveolae-mediated pathways.
Data Interpretation[1][2][3][6][8][12][13][14][15]
-
Fluorescence Shift: Use the auto-fluorescence of the isoquinoline (often yellow/green) or co-load a dye (Rhodamine).
-
P-gp Evasion: Compare cytotoxicity (IC50) in MDR cells (e.g., MCF-7/ADR) vs. Wild Type. The liposomal formulation should show a significantly lower IC50 (higher potency) in MDR cells compared to the free drug, proving P-gp evasion.
References
-
Fonseca, C., et al. (2005).[3][4] "Targeting of sterically stabilised pH-sensitive liposomes to human T-leukaemia cells." European Journal of Pharmaceutics and Biopharmaceutics. Link
-
Nguyen, T.X., et al. (2021). "Berberine-loaded liposomes for oral delivery: Preparation, physicochemical characterization and in-vitro release." Acta Pharmaceutica Hungarica. Link
-
Xu, S., et al. (2012). "A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes." PLOS ONE. Link
-
Luo, Z., et al. (2013). "Pharmacokinetics and tissue distribution of liposomal berberine in rats." Biological and Pharmaceutical Bulletin. Link
-
Mello, et al. (2022). "Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy." Chemical Biology & Drug Design. Link
Sources
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes | PLOS One [journals.plos.org]
- 4. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Screening and Mechanistic Profiling of Isoquinoline Derivatives in Oncology
Executive Summary
Isoquinoline derivatives represent a "privileged scaffold" in medicinal chemistry, yielding FDA-approved agents like Topotecan and Irinotecan (Camptothecin analogs) and potent natural alkaloids like Berberine and Sanguinarine . Their efficacy stems from a unique ability to intercalate into DNA, stabilize G-quadruplex structures, and poison Topoisomerase enzymes.
This guide provides a rigorous technical framework for evaluating novel isoquinoline libraries. Unlike generic screening protocols, this document addresses the specific physicochemical challenges of these alkaloids—specifically their intrinsic fluorescence , low aqueous solubility , and pH-dependent protonation —which often yield false positives in standard high-throughput screens.
Mechanistic Profiling & Rationale
To design effective assays, one must understand the dual-targeting mechanism of isoquinolines. They act primarily as Interfacial Poisons , trapping DNA-enzyme complexes or stabilizing non-canonical DNA structures.
Core Signaling & Mechanism Diagram
The following diagram illustrates the two primary "kill mechanisms" of isoquinoline derivatives:
-
Topoisomerase Trapping: Preventing DNA religation, causing double-strand breaks (DSBs).
-
G-Quadruplex (G4) Stabilization: Blocking telomerase and oncogene promoter transcription (e.g., c-MYC).
Caption: Dual-mechanism action of isoquinoline derivatives leading to replication stress and apoptotic cell death.
Pre-Experimental Protocol: Compound Management
Critical Warning: Many isoquinolines (e.g., Berberine, Sanguinarine) are intrinsically fluorescent and hydrophobic. Failure to account for this will ruin your data.
Solubility & Storage
-
Stock Preparation: Dissolve in 100% DMSO to 10-50 mM. Avoid aqueous buffers for stocks to prevent hydrolysis (camptothecins) or precipitation.
-
Storage: Aliquot and store at -80°C. Protect from light (amber tubes) as the conjugated aromatic rings are photosensitive.
-
Working Solutions: Dilute into media immediately before use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Fluorescence Interference Check
Before running any fluorescence-based assay (e.g., Annexin V, Propidium Iodide, Thiazole Orange):
-
Dilute the compound to the test concentration (e.g., 10 µM) in the assay buffer.
-
Measure fluorescence at the assay's excitation/emission wavelengths (e.g., Ex/Em 488/525 nm for FITC).
-
Threshold: If compound fluorescence is >10% of the positive control signal, you must wash cells thoroughly before analysis or use a non-fluorescent alternative (e.g., Luminescence-based Caspase-Glo).
Protocol A: Topoisomerase I DNA Relaxation Assay
This cell-free assay is the gold standard for confirming if your derivative acts as a Topo I poison.
Principle: Supercoiled plasmid DNA (Form I) is relaxed by Topo I to circular DNA (Form II). Inhibitors prevent this relaxation, leaving the DNA supercoiled.
Materials
-
Substrate: Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).
-
Enzyme: Recombinant Human Topoisomerase I (1 U/reaction).
-
Control: Camptothecin (Positive Control), 1% DMSO (Negative Control).
-
Stop Solution: 10% SDS + Proteinase K (50 µg/mL).
Step-by-Step Methodology
-
Master Mix: Prepare a mix of 10X Assay Buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine).
-
Compound Addition: Add 2 µL of isoquinoline derivative (various concentrations) to PCR tubes.
-
Enzyme Addition: Add Topo I enzyme before the DNA to allow potential enzyme-drug interaction (optional, but recommended for poisons). Incubate 5 min on ice.
-
Reaction Start: Add pBR322 DNA.[1] Final volume: 20 µL.
-
Incubation: Incubate at 37°C for 30 minutes .
-
Note: Do not over-incubate; weak inhibitors may be masked by excess enzyme activity.
-
-
Termination: Add 2 µL Stop Solution containing SDS/Proteinase K. Incubate 30 min at 50°C to digest the enzyme (crucial to release trapped DNA).
-
Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm for 3-4 hours.
-
Staining: Post-stain with GelRed or Ethidium Bromide for 30 min.
-
Why Post-stain? Intercalating dyes during the run can alter DNA migration, confusing the supercoiled vs. relaxed bands.
-
Data Interpretation:
-
Active Poison: Presence of supercoiled DNA band (fast migration) similar to Camptothecin.
-
Inactive: Full conversion to relaxed/nicked DNA (slow migration).
Protocol B: G-Quadruplex (G4) Stabilization (FRET-Melting)
Isoquinolines with planar, cationic structures often bind G4 DNA. This assay measures the thermal stability shift (
Materials
-
Oligonucleotide: F21T (5'-FAM-GGG TTA GGG TTA GGG TTA GGG-TAMRA-3').
-
Buffer: 10 mM Lithium Cacodylate (pH 7.4), 10 mM KCl (Physiological K+ is critical for G4 formation).
Step-by-Step Methodology
-
Annealing: Dilute F21T to 400 nM in buffer. Heat to 95°C for 5 min, then cool slowly (1°C/min) to room temp to form G4 structures.
-
Plate Setup: In a 96-well PCR plate, mix 20 µL annealed DNA + 20 µL compound (2x concentration).
-
Run: Use a Real-Time PCR machine.
-
Profile: 25°C to 95°C, ramp rate 0.5°C/min.
-
Read: FAM channel.
-
-
Analysis:
-
Normalize fluorescence (0 to 1).
-
Calculate
(temperature at 0.5 normalized fluorescence). - .
-
Success Criteria: A
Protocol C: In Vitro Cytotoxicity & Selectivity
Logic: Confirm efficacy in cancer lines (e.g., MCF-7, HeLa) vs. normal fibroblasts (e.g., NIH/3T3) to calculate the Selectivity Index (SI).
Workflow Diagram
Caption: Step-by-step screening workflow from library management to lead prioritization.
Critical Steps for CCK-8/MTT Assay
-
Seeding: 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing: Add serial dilutions of isoquinoline. Include a "Media + Drug" blank (no cells) to control for drug autofluorescence/absorbance.
-
Incubation: 48–72 hours.
-
Readout:
-
If using MTT: Isoquinolines may reduce MTT directly. Use CCK-8 (WST-8) instead, as it is less prone to chemical interference by alkaloids.
-
Subtract the "Media + Drug" blank OD from the "Cells + Drug" OD.
-
Data Presentation & Analysis
Reporting IC50
Summarize data in a comparative table.[1][2]
| Compound ID | Structure Class | HeLa IC50 (µM) | MCF-7 IC50 (µM) | NIH/3T3 IC50 (µM) | Selectivity Index (SI) |
| Topotecan | Camptothecin | 0.05 | 0.08 | 2.50 | >30 |
| Berberine | Protoberberine | 12.5 | 15.0 | 45.0 | ~3 |
| ISO-001 | Synthetic | 0.85 | 1.20 | 10.5 | 12.3 |
-
SI Calculation:
. -
Target: An SI > 10 is generally required for a lead candidate to progress to in vivo studies.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Precipitation in Media | Hydrophobicity of planar rings. | Pre-dilute in DMSO, then add to media while vortexing. Keep DMSO < 0.5%.[3][4] |
| High Background in MTT | Chemical reduction of tetrazolium. | Switch to ATP-based luminescence assays (CellTiter-Glo) or wash cells before adding dye. |
| False Positive in Annexin V | Drug fluorescence overlaps with FITC. | Use Annexin V-APC (Red laser) or wash cells 3x with PBS before flow cytometry. |
| No Topo I Inhibition | Drug binds DNA, not enzyme. | Perform a DNA Unwinding Assay (Ethidium displacement) to distinguish intercalators from poisons. |
References
-
Mechanism of Isoquinolines: The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.[5][6] Int J Mol Sci. 2019. [Link]
-
Topoisomerase Protocols: Topoisomerase Assays: Protocols for Screening Inhibitors.[1][7] Curr Protoc Pharmacol. 2001. [Link]
-
G-Quadruplex Assays: Iso-FRET: an isothermal competition assay to analyze quadruplex formation.[8] Nucleic Acids Res. 2022. [Link]
-
Clinical Context (Topotecan): Topotecan: A Review of its Potential in the Treatment of Ovarian and Small Cell Lung Cancer. Drugs.[1][3][5][6][7][9][10][11] 1997.[6] [Link]
-
Berberine & Topo I: The benzylisoquinoline alkaloids, berberine and coptisine, act against camptothecin-resistant topoisomerase I mutants. Sci Rep. 2021. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iso-FRET: an isothermal competition assay to analyze quadruplex formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Structure-Activity Relationship (SAR) Studies of Isoquinolines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust Structure-Activity Relationship (SAR) studies for isoquinoline-based compounds. This document outlines the strategic considerations, detailed experimental protocols, and data interpretation frameworks necessary to systematically explore the chemical space of isoquinoline derivatives and to delineate the key structural features governing their biological activity.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[2][3] The versatility of the isoquinoline ring system, with its multiple points for substitution, makes it an attractive starting point for medicinal chemistry campaigns. A systematic SAR study is paramount to unlock the full therapeutic potential of this scaffold, guiding the iterative process of lead identification and optimization.[4] This guide will walk you through the critical stages of a typical SAR workflow for isoquinoline derivatives.
Part 1: Strategic Design of an Isoquinoline Library for SAR Studies
A successful SAR campaign begins with the thoughtful design of a focused library of analog compounds. The goal is to systematically probe the effects of structural modifications on biological activity.
Core Scaffold Selection and Initial Hit Identification
The starting point is often a "hit" compound, which can be identified through high-throughput screening, fragment-based screening, or from existing literature. The initial hit provides the foundational isoquinoline core. Common isoquinoline cores include the basic isoquinoline, tetrahydroisoquinoline (THIQ)[5][6], and isoquinolinone structures.
Strategies for Structural Diversification
To build a comprehensive SAR, modifications should be introduced at various positions of the isoquinoline scaffold. Key strategies include:
-
Substitution Analysis: Introduce a variety of substituents at accessible positions of the isoquinoline ring to probe for electronic, steric, and hydrophobic effects.
-
Bioisosteric Replacement: Replace functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[7] For example, replacing a methoxy group with a halogen or a small alkyl group.
-
Scaffold Hopping: In more advanced stages, the isoquinoline core itself can be replaced with other heterocyclic systems to explore new chemical space and potentially overcome issues like metabolic liabilities.[8]
-
Homologation: Systematically increase the length of alkyl chains or linkers to determine the optimal size for interaction with the biological target.
Computational Approaches in Library Design
Computational tools can significantly enhance the efficiency of library design.
-
Quantitative Structure-Activity Relationship (QSAR): If a dataset of known active and inactive isoquinoline analogs is available, QSAR models can be built to predict the activity of new, virtual compounds, helping to prioritize synthesis.[5][9][10]
-
Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding modes of designed analogs and prioritize those with favorable interactions.[11][12]
Part 2: Synthesis of Isoquinoline Derivatives
The synthesis of the designed library is a cornerstone of the SAR study. Several classical and modern synthetic methods can be employed to construct the isoquinoline core and introduce the desired diversity.
Classical Isoquinoline Synthesis Protocols
-
Bischler-Napieralski Synthesis: This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[13][14]
-
Protocol 1: Bischler-Napieralski Synthesis of a 1-Methyl-3,4-dihydroisoquinoline
-
Amide Formation: React β-phenylethylamine with acetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature to form the corresponding N-acetyl-β-phenylethylamine.
-
Cyclization: Treat the amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling solvent (e.g., toluene or xylene) under reflux conditions to effect cyclization to the 1-methyl-3,4-dihydroisoquinoline.[13]
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with ice-water and basified with a strong base (e.g., NaOH). The product is extracted with an organic solvent, dried, and purified by column chromatography or distillation.
-
-
-
Pictet-Spengler Reaction: This reaction is particularly useful for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[13][14]
-
Protocol 2: Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline
-
Reaction Setup: Dissolve the β-phenylethylamine and the desired aldehyde (e.g., acetaldehyde) in a suitable solvent (e.g., methanol or water).
-
Acid Catalysis: Add an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) to the mixture. The reaction is typically run at room temperature to moderate heat.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
-
-
Modern Synthetic Methodologies
Modern synthetic chemistry offers a plethora of methods for the construction of substituted isoquinolines, often with milder reaction conditions and broader substrate scope. These include transition-metal-catalyzed reactions such as palladium-catalyzed coupling and cyclization reactions.[15]
Part 3: In Vitro Biological Evaluation
Once the library of isoquinoline derivatives has been synthesized and characterized, the next step is to evaluate their biological activity.
Biochemical Assays: Targeting Specific Enzymes or Receptors
If the molecular target is a purified enzyme or receptor, direct biochemical assays can be employed to determine the potency of the compounds.
-
Protocol 3: General Enzyme Inhibition Assay (e.g., Kinase Inhibition)
-
Reagent Preparation: Prepare solutions of the purified enzyme, the specific substrate, ATP (for kinases), and the test compounds (isoquinoline derivatives) in an appropriate assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the enzyme and varying concentrations of the test compound. Include positive controls (known inhibitor) and negative controls (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP.
-
Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance) with a microplate reader.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context to assess the activity of the compounds.[1]
-
Protocol 4: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells (or other relevant cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the isoquinoline derivatives. Include a vehicle control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value for each compound.
-
Part 4: Data Analysis and SAR Interpretation
The data generated from the biological assays must be systematically analyzed to extract meaningful SAR.
Tabulation of Results
Organize the chemical structures and their corresponding biological activity data (e.g., IC₅₀ values) in a clear and concise table. This allows for easy comparison and identification of trends.
| Compound ID | R¹ | R² | R³ | Biological Activity (IC₅₀, µM) |
| Lead-01 | H | OCH₃ | H | 5.2 |
| Analog-1a | F | OCH₃ | H | 2.1 |
| Analog-1b | Cl | OCH₃ | H | 1.5 |
| Analog-2a | H | OH | H | 10.8 |
| Analog-3a | H | OCH₃ | Cl | 8.9 |
A hypothetical table illustrating the impact of substitutions on the biological activity of an isoquinoline scaffold.
Visualizing SAR: The Workflow
A flowchart can effectively illustrate the iterative process of an SAR study.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Identifying Key Pharmacophoric Features
From the tabulated data, identify the key structural features that are essential for activity. This includes:
-
Favorable Substitutions: Identify which substituents at which positions lead to an increase in potency.
-
Unfavorable Substitutions: Note which modifications result in a loss of activity.
-
Electronic and Steric Requirements: Deduce the electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky groups) preferences for optimal activity.
Part 5: Lead Optimization and ADME/Tox Profiling
Once a preliminary SAR is established and promising lead compounds are identified, the focus shifts to optimizing their drug-like properties.
In Vitro ADME/Tox Assays
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures.[16][17]
-
Protocol 5: Metabolic Stability Assay using Liver Microsomes
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from other species), a NADPH-regenerating system, and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
-
Other Key ADME/Tox Assays:
-
Solubility: Determine the aqueous solubility of the compounds.
-
Permeability: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Plasma Protein Binding: Measure the extent to which the compounds bind to plasma proteins.
-
Cytochrome P450 (CYP) Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibition of major CYP isoforms.
-
hERG Inhibition: Screen for potential cardiotoxicity.
-
Cytotoxicity in Non-cancerous Cell Lines: Assess general toxicity.
-
Iterative Design and Synthesis
The results from the ADME/Tox assays, combined with the initial SAR data, will guide the next round of design and synthesis to improve the overall profile of the lead compounds.
Conclusion
A well-designed SAR study is a critical component of any successful drug discovery program. For isoquinoline-based compounds, a systematic approach that combines rational library design, efficient chemical synthesis, robust biological evaluation, and early ADME/Tox profiling will pave the way for the identification of potent and safe drug candidates. The protocols and strategies outlined in these application notes provide a solid framework for researchers to navigate the complexities of SAR and accelerate their drug discovery efforts.
References
- Tropsha, A., Golbraikh, A., & Cho, W. J. (2011). Development of kNN QSAR Models for 3-Arylisoquinoline Antitumor Agents.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.
- Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2).
- Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial.
- Creative Biolabs. (n.d.).
- Biotechfarm. (n.d.).
- Sigma-Aldrich. (n.d.). Cell-Based Assay Procedure.
- Basicmedical Key. (2016, October 21). Writing Protocols for Preclinical Drug Disposition (ADME) Studies*.
- IONTOX. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- CellGS. (2024, March 11). A beginners guide to ADME Tox.
- PubMed. (2022, February 4).
- Oncodesign Services. (n.d.).
- Bentham Science. (2023, February 10). Molecular Docking, ADMET Analysis and Molecular Dynamics (MD) Simulation to Identify Synthetic Isoquinolines as Potential Inhibitors of SARS-CoV-2 MPRO.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- MDPI. (2022, June 28). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na + Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases.
- ResearchGate. (2025, August 6). Design, Synthesis, Structural Characterization, and Computational Evaluation of a Novel Isoquinoline Derivative as a Promising Anticancer Agent | Request PDF.
- NIH. (n.d.). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors.
- NIH. (n.d.).
- Monash University. (2020, June 15).
- NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
- MDPI. (2025, December 12).
- NIH. (n.d.). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC.
- PMC. (n.d.).
- Royal Society of Chemistry. (n.d.). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry.
- ResearchGate. (2024, October 5).
- Journal of Applied Pharmaceutical Science. (2024, October 5).
- Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
- MDPI. (2023, January 23).
Sources
- 1. njbio.com [njbio.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. tutorsglobe.com [tutorsglobe.com]
- 15. Isoquinoline synthesis [organic-chemistry.org]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. biotechfarm.co.il [biotechfarm.co.il]
Troubleshooting & Optimization
"optimizing reaction conditions for isoquinoline-4-carboxylic acid synthesis"
Topic: Optimization of Reaction Conditions for Isoquinoline-4-Carboxylic Acid Ticket ID: ISOQ-4COOH-OPT-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open
Executive Summary
Synthesizing isoquinoline-4-carboxylic acid presents a unique set of challenges compared to its quinoline isomer. The C4 position is electronically distinct (beta-position relative to the nitrogen), making direct electrophilic aromatic substitution difficult.
This guide focuses on the two most robust synthetic pathways:
-
Palladium-Catalyzed Carbonylation (Recommended for Discovery/Lab Scale).
-
Hydrolysis of 4-Cyanoisoquinoline (Recommended for Scale-Up).
Module 1: Critical Workflow Selector
Before starting, verify your precursors and equipment capabilities.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and equipment.
Module 2: Route A - Pd-Catalyzed Hydroxycarbonylation
Best For: Lab scale (<10g), library synthesis, high purity requirements. Core Mechanism: Palladium inserts into the C-Br bond, coordinates CO, and undergoes nucleophilic attack by water (or alcohol for esters).
Standard Protocol (Optimized)
-
Substrate: 4-Bromoisoquinoline (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-5 mol%) or Xantphos.
-
CO Source: CO balloon (1 atm) or Molybdenum Hexacarbonyl (Mo(CO)₆) (solid source).
-
Nucleophile/Solvent: DMSO/H₂O (10:1) or DMF/H₂O.
-
Base: Et₃N (2.0 equiv) or K₂CO₃.
-
Temp: 80–100 °C.
Troubleshooting Guide
| Symptom | Root Cause Analysis | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning: Isoquinoline nitrogen can coordinate to Pd, displacing the ligand and deactivating the catalyst. | Switch Ligand: Use a bidentate ligand with a large bite angle like Xantphos or dppf to prevent N-coordination. Monodentate ligands (PPh₃) are ineffective here. |
| Black Precipitate Forms | Pd Aggregation: "Pd Black" formation indicates the catalytic cycle has collapsed (reduction of Pd(II) to Pd(0) clusters). | Increase CO Pressure: Ensure the system is strictly oxygen-free. CO stabilizes the active Pd species. If using a balloon, ensure the septum is not leaking. |
| Product is an Ester | Solvent Contamination: If using MeOH/EtOH as a co-solvent, you will form the methyl/ethyl ester, not the acid. | Use DMSO/Water: Switch to a non-nucleophilic polar aprotic solvent (DMSO, DMF, NMP) mixed strictly with water. |
| Regioselectivity Issues | C-H Activation Competition: If trying direct C-H carbonylation (no Bromide), C1 is favored over C4. | Stick to Bromide: Do not attempt direct C-H functionalization for C4. The electronic bias favors C1. Use 4-bromoisoquinoline. |
Module 3: Route B - Hydrolysis of 4-Cyanoisoquinoline
Best For: Scale-up (>10g), avoiding heavy metals. Core Mechanism: Acid-catalyzed hydration of the nitrile to the amide, followed by hydrolysis to the carboxylic acid.
Standard Protocol (Optimized)
-
Substrate: 4-Cyanoisoquinoline.
-
Reagent: 60-70% H₂SO₄ (aq).
-
Temp: Reflux (100–120 °C).
-
Time: 4–12 hours.
Troubleshooting Guide
| Symptom | Root Cause Analysis | Corrective Action |
| Incomplete Reaction (Amide) | Insufficient Acid Strength: The conversion of Nitrile | Increase Temp/Conc: Increase H₂SO₄ concentration to 75% or raise temperature. Monitor via LCMS (Amide mass = M+18). |
| Decarboxylation | Thermal Instability: Heteroaryl carboxylic acids can decarboxylate at very high temperatures, especially if the ring is protonated (electron-deficient). | Lower Temp: Do not exceed 130 °C. If reflux is too hot, switch to 6M HCl at 90 °C, though reaction times will double. |
| Product Soluble in Water | Protonation: In strong acid, the isoquinoline nitrogen is protonated ( | pH Adjustment: You must neutralize to the isoelectric point (pI) to precipitate the zwitterion (see Module 4). |
Module 4: The "Zwitterion Trap" (Purification)
The #1 User Complaint: "I made the product, but I can't get it out of the water."
Isoquinoline-4-carboxylic acid exists as a zwitterion.[1]
-
Acidic pH (<3): Cationic (Protonated Nitrogen, Protonated Carboxyl). Soluble.
-
Basic pH (>8): Anionic (Neutral Nitrogen, Deprotonated Carboxylate). Soluble.
-
Isoelectric Point (pI ~4.5–5.5): Neutral Zwitterion (Protonated Nitrogen, Deprotonated Carboxylate). Least Soluble.
Isolation Workflow
Figure 2: Isoelectric precipitation workflow. Critical pH control is required to isolate the zwitterionic product.
Technical Tip: If precipitation does not occur at pH 5, the solution is likely too dilute. Concentrate the aqueous phase by rotary evaporation (remove 50-70% of water) before pH adjustment.
FAQs: Frequently Asked Questions
Q: Can I use Pd(PPh₃)₄ for the carbonylation? A: We advise against it. Triphenylphosphine is a monodentate ligand and can be displaced by the isoquinoline nitrogen, leading to catalyst deactivation. Use bidentate ligands like dppf or Xantphos for higher stability [1].
Q: My LCMS shows a mass of M+14 (Methyl Ester) instead of the Acid. Why? A: You likely used Methanol as a solvent. In the presence of CO and Pd, alcohols act as nucleophiles to form esters.[2] To get the free acid directly, use Water as the nucleophile in a non-alcoholic solvent like DMSO or DMF.
Q: Is the 4-position acidic enough for direct lithiation (n-BuLi)? A: No. The C1 proton is the most acidic (pKa ~30) due to the inductive effect of the adjacent nitrogen. Lithiation will occur at C1 exclusively. You cannot install the carboxylate at C4 via direct lithiation/CO₂ quench unless you block the C1 position first [2].
References
-
Palladium-Catalyzed Carbonylation of Heteroaryl Halides
-
Isoquinoline Reactivity & Properties
- Title: Isoquinoline - Reactivity and Synthesis (Wikipedia/General Reference).
- Source:Wikipedia
-
URL:[Link]
-
Nitrile Hydrolysis Conditions
-
Zwitterion Purification Strategies
- Title: How to desalt zwitterions?
- Source:ResearchG
-
URL:[Link]
Sources
"side reactions in Bischler-Napieralski isoquinoline synthesis"
Ticket #BN-1893: Optimizing Cyclization & Suppressing Side Reactions
Status: Open Priority: Critical (Tier 3 Technical Support) Assigned Specialist: Senior Application Scientist
Executive Summary
The Bischler-Napieralski (B-N) reaction is the gold standard for synthesizing 3,4-dihydroisoquinolines (DHIQs), yet it is notoriously sensitive to substrate electronics and reaction conditions. Failures rarely result from "no reaction" but rather from specific, identifiable competing pathways: Retro-Ritter fragmentation , von Braun degradation , and ipso-cyclization .
This guide treats your synthesis as a debuggable system. We analyze the "error codes" (side products) to identify the root cause and provide validated protocols to restore reaction integrity.
System Architecture: The Reaction Network
To troubleshoot effectively, you must visualize the divergence points in the mechanism. The diagram below maps the productive pathway against the three most common failure modes.
Figure 1: Decision tree of the Bischler-Napieralski reaction. The critical control point is the Nitrilium Ion; preventing its fragmentation or misdirected attack is key to high yields.
Troubleshooting Modules
Module 1: The "Disappearing Product" Syndrome
Symptoms:
-
Low yield of isoquinoline.
-
Isolation of a styrene derivative or a simple nitrile.
-
Strong smell of styrene in the crude mixture.
Root Cause: Retro-Ritter Fragmentation The Nitrilium Ion is the key intermediate for cyclization, but it is also prone to fragmentation. If the aromatic ring is electron-deficient (deactivated) or sterically hindered, the rate of cyclization slows, allowing the fragmentation pathway to dominate. This splits the molecule into a styrene and a nitrile (the solvent or a byproduct).[1]
Corrective Actions:
-
Solvent Switch: Run the reaction in acetonitrile (or the nitrile corresponding to the R-group of your amide). This leverages Le Chatelier’s principle to shift the equilibrium away from fragmentation and back toward the nitrilium species.
-
Lower Temperature Activation: Switch from refluxing
to the Movassaghi Protocol ( / 2-Chloropyridine). This generates the reactive intermediate at -78°C to 0°C, kinetically favoring the intramolecular cyclization over the entropic fragmentation.
Module 2: The "Dead-End" Halide
Symptoms:
-
Isolation of a primary alkyl chloride (e.g., phenethyl chloride) and a nitrile.
-
No cyclization observed despite harsh conditions.
Root Cause: von Braun Amide Degradation
When using halide-heavy reagents like
Corrective Actions:
-
Remove Exogenous Halides: Switch to Triflic Anhydride (
) or Polyphosphoric Acid (PPA) . These reagents utilize non-nucleophilic counter-ions (triflate or phosphate), eliminating the chloride source required for this degradation pathway. -
Avoid
: is the most aggressive promoter of this side reaction and should be avoided for B-N syntheses unless the substrate is highly robust.
Module 3: The "Wrong Ring" (Regioselectivity & Spirocycles)
Symptoms:
-
Complex NMR spectra showing loss of aromatic symmetry.
-
Formation of pyrrolidine-fused rings (spirocycles) instead of isoquinolines.
Root Cause: Ipso-Attack (Spirocyclization) If the aromatic ring has a substituent para to the ethylamine chain (e.g., a methoxy group), the nitrilium ion may attack the ipso carbon (the carbon bearing the substituent) rather than the ortho carbon. This forms a spiroindoleninium intermediate.[3][4][5] While this is sometimes a desired pathway for alkaloid synthesis (see Movassaghi et al.), it is a fatal error for isoquinoline synthesis.
Corrective Actions:
-
Block the Ipso Pathway: If possible, select substrates without strong electron-donating groups at the para position relative to the cyclization site.
-
Thermodynamic Control: Spirocyclization is often reversible or kinetically controlled. Prolonged heating (or using Lewis acids like
) can sometimes force the rearrangement of the spiro-intermediate back to the thermodynamic dihydroisoquinoline product, though this risks tar formation.
Experimental Protocols
Protocol A: The "Modern Standard" (Movassaghi Method)
Best for: Sensitive substrates, preventing Retro-Ritter/von Braun, and electron-deficient rings.
Reagents:
-
Substrate:
-arylethylamide (1.0 equiv) -
Activator: Trifluoromethanesulfonic anhydride (
) (1.1–1.2 equiv) -
Base: 2-Chloropyridine (1.2–1.5 equiv)
-
Solvent: Anhydrous DCM
Procedure:
-
Dissolve the amide and 2-chloropyridine in anhydrous DCM under Argon.
-
Cool the mixture to -78°C (dry ice/acetone bath).
-
Add
dropwise over 5-10 minutes. Note: The low temp prevents immediate decomposition. -
Allow the reaction to warm slowly to 0°C or room temperature over 2–4 hours. Monitor by TLC.
-
Quench: Pour carefully into cold saturated
. -
Why this works: The 2-chloropyridine acts as a mild base that buffers the system without being nucleophilic enough to attack the intermediate.
is a "super-electrophile" generator, allowing the reaction to proceed at temperatures where side reactions (fragmentation) are kinetically suppressed.
Protocol B: The "Classical" Optimization (Modified POCl3)
Best for: Robust, electron-rich substrates where cost is a factor.
Reagents:
-
Substrate:
-arylethylamide[1][6][7][8] -
Reagent:
(excess, solvent/reagent) -
Additive:
(optional, for "dry" activation)
Procedure:
-
Dissolve amide in toluene or acetonitrile (preferred to suppress Retro-Ritter).
-
Add
(3–5 equiv). -
Heat to reflux. Critical Stop: Monitor every 30 mins. Do not reflux overnight blindly; prolonged heating promotes tar/polymerization.
-
Workup: Evaporate volatiles first (remove excess
), then quench residue with ice/ammonia.
Comparative Reagent Data
| Reagent System | Activation Power | Risk of Retro-Ritter | Risk of von Braun | Recommended For |
| Moderate | High | Moderate | Simple, electron-rich substrates. | |
| High | High | High | Deactivated rings requiring brute force. | |
| Very High | Low | Zero | Complex, acid-sensitive, or prone-to-fragmentation substrates. | |
| PPA (Polyphosphoric Acid) | Moderate | Medium | Zero | Large-scale, robust substrates (avoids halide side reactions). |
References
-
Mechanism & Nitrilium Ions: Fodor, G., & Nagubandi, S. (1980). "The Mechanism of the Bischler-Napieralski Reaction." Tetrahedron, 36(10), 1279–1300. Link
-
Mild Tf2O Protocol: Movassaghi, M., & Hill, M. D. (2008).[9] "Single-Step Synthesis of Pyrimidine Derivatives." Organic Letters, 10(16), 3485–3488. (Foundation of the Tf2O/2-Cl-Py activation method). Link
-
Spirocyclization (Ipso Attack): Medley, J. W., & Movassaghi, M. (2013).[3][4] "Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction." Organic Letters, 15(14), 3614–3617.[3][4][5] Link[4][5]
-
Retro-Ritter Troubleshooting: Larsen, R. D., et al. (1991).[9] "A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines." The Journal of Organic Chemistry, 56(21), 6034–6038. Link
-
General Review: Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[1][3][4][5][6][7][8][9][10][11] Organic Reactions, 6, 74. Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. von Braun amide degradation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of spirocyclic indolines by interruption of the Bischler-Napieralski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
"improving the solubility of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid"
Technical Support Center: Solubility Optimization Guide Topic: Improving the Solubility of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid Ticket ID: SOL-ISOQ-04-PYR Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Physicochemical Challenge
You are likely encountering precipitation because 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid acts as a zwitterionic "brick dust" molecule .[1]
Its structure contains two competing ionization centers:[1]
-
The Acidic Domain: The carboxylic acid at position 4 (
).[1] -
The Basic Domain: The pyridine nitrogen on the side chain (
).[1]
The Trap: In neutral media (pH 4–6), this molecule exists primarily as a zwitterion (deprotonated carboxylate
To solve this, you must force the molecule into a single charged state (cationic or anionic) or disrupt its crystal packing.[1]
Module 1: pH-Dependent Solubility (The U-Shape Protocol)
User Question: "I tried dissolving the powder in PBS (pH 7.4) and water, but it stays as a suspension.[1] Why?"
Technical Insight:
At pH 7.4, the pyridine is largely uncharged, but the carboxylic acid is ionized.[1] While this should theoretically aid solubility, the planar aromatic core (isoquinoline + pyridine) drives strong
Troubleshooting Workflow
Caption: Decision tree for solubilization based on target pH environment. Green nodes represent optimal stable states.[1]
Protocol A: The "pH Swing" Method (For Stock Solutions)
Do not attempt to dissolve directly in neutral buffer.[1]
-
Weigh your target amount of compound.[1]
-
Add Base: Add 1.1 equivalents of 0.1 M NaOH (or 1.0 M for high concentrations).
-
Vortex/Sonicate: The solution should clarify rapidly.
-
Dilute: Slowly add this concentrate to your assay buffer.
-
Warning: If the final pH drops below 6.0, precipitation may re-occur.[1]
-
Module 2: Salt Selection Strategy
User Question: "The sodium salt is hygroscopic, and the free acid is insoluble. Are there better counter-ions?"
Technical Insight:
For zwitterionic drug candidates, "bulky" organic counter-ions often disrupt the crystal lattice better than simple inorganic ions (like
| Counter-Ion | Type | Mechanism of Action | Recommended For |
| Meglumine | Base | Large hydroxylated amine; disrupts packing and aids wetting.[1] | Oral delivery; pH > 8 stability.[1] |
| L-Arginine | Base | Amino acid; provides dual H-bonding and charge stabilization.[1] | In vivo formulations; toxicity studies.[1] |
| Mesylate | Acid | Strong acid ( | Acidic media; IV formulations.[1] |
| Sodium | Base | Standard electrostatic stabilization.[1] | Initial screening only (often forms hydrates).[1] |
Recommendation: Switch to Meglumine (N-methyl-D-glucamine).[1]
-
Protocol: Mix drug and Meglumine in a 1:1 molar ratio in methanol/water. Evaporate solvent to obtain the salt.[1] This often yields a more soluble, amorphous-like solid than the sodium salt.[1]
Module 3: Cosolvents & Formulation (Assay & In Vivo)
User Question: "I need to inject this into mice (IV) or use it in a cell assay. DMSO is toxic at high levels.[1] What is the alternative?"
Technical Insight: Planar isoquinolines are prone to "crashing out" when a DMSO stock is diluted into water (the "antisolvent effect").[1] You must use an interface stabilizer to prevent micro-crystallization.[1]
The "Golden Triangle" Formulation
For difficult isoquinolines, we utilize a ternary system: Polar Solvent + Surfactant + Complexing Agent .[1]
Formulation Protocol (Solubility ~ 5–10 mg/mL):
-
Step 1 (Solvent): Dissolve compound in 5% DMSO or DMA (Dimethylacetamide) .[1]
-
Step 2 (Surfactant): Add Solutol HS 15 (Macrogol 15 hydroxystearate) or Tween 80 to reach 10% v/v.[1]
-
Why: This coats the hydrophobic isoquinoline core, preventing aggregation.[1]
-
-
Step 3 (Aqueous Phase): Slowly add 20% (w/v) HP-
-CD (Hydroxypropyl-beta-cyclodextrin) in saline.-
Why: The pyridine-isoquinoline core fits well into the cyclodextrin cavity, shielding the hydrophobic region from water while the carboxylic acid remains exposed to solvent.[1]
-
Reference Data: Predicted Solubility Enhancement
| Solvent System | Estimated Solubility | Suitability |
|---|---|---|
| Water (pH 7) | < 0.01 mg/mL | Poor |
| PBS + 5% DMSO | ~ 0.1 mg/mL | Cellular Assays (Risk of precipitation) |
| 20% HP-
Frequently Asked Questions (Troubleshooting)
Q: The solution turns into a gel at high concentrations.[1] What is happening?
A: This is common with planar aromatic salts (especially sodium salts).[1] They form "chromonic liquid crystals" or hydrogels due to
-
Fix: Increase the ionic strength (add NaCl) to shield the charges, or switch to a "bulky" counter-ion like Choline or Meglumine which sterically prevents stacking.[1]
Q: Can I heat the solution to dissolve it? A: Yes, but be careful. 1-oxo-isoquinolines are thermally stable, but if you dissolve it by heat in a buffer where it is supersaturated (e.g., pH 5), it will precipitate as large crystals upon cooling.[1] Only use heat if you are in a thermodynamically stable pH zone (pH > 8 or pH < 2).[1]
Q: My LC-MS peak shape is terrible (tailing). A: The pyridine nitrogen interacts with silanol groups on the HPLC column.
-
Fix: Add 0.1% Formic Acid or Ammonium Formate to your mobile phase.[1] Do not run in neutral water.[1]
References
-
Structure-Property Relationships in Isoquinolines
-
Salt Selection for Zwitterions
-
Cyclodextrin Complexation
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
"troubleshooting guide for the Pictet-Spengler isoquinoline synthesis"
<
Welcome to the technical support center for the Pictet-Spengler isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the construction of tetrahydroisoquinolines and β-carbolines—core scaffolds in numerous natural products and pharmaceuticals.[1][2][3][4]
This document moves beyond standard protocols to provide in-depth, field-tested insights into overcoming common experimental hurdles. Our approach is rooted in a mechanistic understanding of the reaction, empowering you to not only solve problems but also to proactively optimize your synthetic strategies.
Foundational Principle: The Reaction Mechanism
A firm grasp of the Pictet-Spengler mechanism is the bedrock of effective troubleshooting. The reaction proceeds through two principal stages:
-
Iminium Ion Formation: The reaction commences with the condensation of a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) to form a Schiff base, or imine. Under acidic conditions, this imine is protonated to generate a highly electrophilic iminium ion.[5][6][7] This is an equilibrium-driven step, and its efficiency is critical for the overall success of the reaction.
-
Electrophilic Cyclization (Mannich-type): The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.[8] This key C-C bond-forming step, known as a 6-endo-trig cyclization, leads to the formation of the heterocyclic product.[9] Subsequent deprotonation restores aromaticity.[6][8]
Core Mechanism of the Pictet-Spengler Reaction
Caption: Key stages of the acid-catalyzed Pictet-Spengler reaction.
Frequently Asked Questions & Troubleshooting Guide
This section is structured as a series of common experimental failures. For each issue, we diagnose the probable causes rooted in the reaction mechanism and provide actionable protocols to rectify the problem.
Issue 1: Low or No Product Yield, Starting Materials Recovered
This is the most frequent challenge and almost always points to a failure in the first stage of the reaction: the formation of the iminium ion.
Question: My reaction has stalled. I've recovered my β-arylethylamine and aldehyde after an extended reaction time. What went wrong?
Answer: The recovery of starting materials indicates that the initial condensation to form the imine, and its subsequent conversion to the electrophilic iminium ion, is not occurring efficiently. The driving force for the reaction is the electrophilicity of this iminium ion; if it's not formed, the reaction cannot proceed.[5]
Causality & Diagnostic Checks:
-
Insufficient Acidity: The acid catalyst is essential for protonating the intermediate hemiaminal to facilitate water elimination and for protonating the resulting imine to form the reactive iminium ion.[5][6] If the acid is too weak or used in too low a concentration, this equilibrium will not favor the iminium ion.
-
Presence of Water: The condensation step produces one equivalent of water. According to Le Châtelier's principle, the presence of water in the reaction medium (e.g., from wet solvents or reagents) will inhibit the forward reaction. For the reaction to proceed to completion, water must be removed.[8]
-
Steric Hindrance: While aldehydes are generally reactive, sterically bulky ketones can significantly slow down or prevent the initial condensation step.[10]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven ( > 120 °C) and cool under an inert atmosphere (N₂ or Ar).
-
Use freshly distilled, anhydrous solvents. If using molecular sieves, ensure they are properly activated.
-
For reactions sensitive to water, consider using a Dean-Stark apparatus to azeotropically remove water as it forms, particularly when using solvents like toluene.
-
-
Optimize Acid Catalyst:
-
If using a mild acid, consider switching to a stronger one. Trifluoroacetic acid (TFA) is a common and effective choice.
-
Perform a catalyst loading screen. Start with a catalytic amount (5-10 mol%) and increase incrementally. In some cases, stoichiometric amounts of acid may be required, but be mindful of potential side reactions.
-
-
Increase Reactant Concentration: Running the reaction at a higher concentration can help shift the equilibrium towards the imine intermediate.
| Parameter | Recommended Action | Rationale |
| Solvent Purity | Use anhydrous grade solvent or distill from a suitable drying agent. | Water inhibits the equilibrium of imine/iminium ion formation. |
| Acid Catalyst | Screen Brønsted acids (TFA, HCl) or Lewis acids (BF₃·OEt₂).[3] | The catalyst is crucial for generating the highly electrophilic iminium ion. |
| Temperature | Gently heat the reaction (e.g., 40-80 °C). | Provides activation energy for condensation and cyclization. Avoid excessive heat. |
| Water Removal | Add activated 3Å or 4Å molecular sieves. Use a Dean-Stark trap. | Actively removes water, driving the initial equilibrium forward. |
Issue 2: Reaction Fails with Electron-Deficient Aromatic Systems
Question: My reaction works well with an electron-rich tryptamine, but when I use a phenethylamine with an electron-withdrawing group (e.g., nitro or cyano), the reaction fails. Why?
Answer: This issue stems from the second key step of the mechanism: the intramolecular electrophilic cyclization. The aromatic ring itself is the nucleophile in this step. Electron-withdrawing groups (EWGs) deactivate the aromatic ring, reducing its nucleophilicity to a point where it cannot effectively attack the iminium ion.
Causality & Diagnostic Checks:
-
Aromatic Ring Nucleophilicity: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the aromatic ring. Electron-rich systems like indoles or pyrroles react readily under mild conditions, while less nucleophilic rings like a simple phenyl group require harsher conditions (higher temperatures, strong acids).[5][10][11] Rings deactivated by strong EWGs may fail to react altogether.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the high barrier of cyclization onto a deactivated ring. Monitor carefully for decomposition.
-
Employ Stronger Acid Catalysts: A stronger acid (e.g., shifting from TFA to a superacid system in specific research contexts) can increase the electrophilicity of the iminium ion, making the cyclization more favorable. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be effective.
-
Modify the Substrate (If Possible): If the synthetic route allows, consider performing the Pictet-Spengler reaction before installing the electron-withdrawing group.
Issue 3: Poor Diastereoselectivity or Racemization in Asymmetric Synthesis
Question: I am using an enantiopure tryptophan derivative, but my product is a mixture of diastereomers (cis/trans) or shows significant racemization. How can I improve stereocontrol?
Answer: Stereocontrol in the Pictet-Spengler reaction is a complex issue influenced by thermodynamics, kinetics, and the specific reaction conditions. When a new stereocenter is formed at the C-1 position, its orientation relative to an existing stereocenter (e.g., at C-3 in tryptophan derivatives) determines the diastereomeric outcome.
Causality & Diagnostic Checks:
-
Kinetic vs. Thermodynamic Control: The cis and trans products are often formed under kinetic and thermodynamic control, respectively. Lower reaction temperatures typically favor the kinetically controlled product, which is often the cis isomer.[5] Higher temperatures or prolonged reaction times can allow for epimerization to the more thermodynamically stable trans isomer.
-
Catalyst Choice: The development of asymmetric Pictet-Spengler reactions has led to the use of chiral Brønsted acids (e.g., chiral phosphoric acids) or organocatalysts that can induce high levels of enantioselectivity by creating a chiral environment around the iminium ion intermediate.[5][12]
Troubleshooting Protocol:
-
Temperature Control (for Diastereoselectivity):
-
To favor the cis product (kinetic control), run the reaction at lower temperatures (e.g., 0 °C or room temperature).[5]
-
To favor the trans product (thermodynamic control), higher temperatures or longer reaction times may be necessary, but this risks side reactions.
-
-
Employ Asymmetric Catalysis (for Enantioselectivity):
-
For reactions involving prochiral substrates, use a validated chiral catalyst system. Chiral phosphoric acids are particularly effective.[12]
-
The catalyst loading and the presence of additives can be critical. A thorough optimization of reaction conditions is required, often starting from a literature precedent for a similar substrate.
-
Troubleshooting Decision Workflow
Caption: A decision tree for diagnosing common Pictet-Spengler reaction failures.
References
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link].
-
Gremigni, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available from: [Link].
-
Gremigni, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Semantic Scholar. Available from: [Link].
-
Gremigni, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available from: [Link].
-
Thi-Huyen, D., et al. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Thieme Connect. Available from: [Link].
-
NROChemistry. Pictet-Spengler Reaction. Available from: [Link].
-
Wang, Y., et al. (2022). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. Available from: [Link].
-
Schrems, M. G., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. Available from: [Link].
-
Bailey, P. D., et al. (1998). Use of the kinetically controlled Pictet–Spengler reaction in the asymmetric synthesis of indole alkaloids: formal syntheses of (–)-ajmaline, (–)-koumine, (–)-taberpsychine, (–)-koumidine and (–)-suavoline. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link].
- Lee, E. J., et al. (2012). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction. Applied Microbiology and Biotechnology.
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. National Center for Biotechnology Information. Available from: [Link].
-
Mondal, S., et al. (2023). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. Available from: [Link].
-
The Organic Chemistry Tutor. (2020). The Pictet Spengler Reaction Mechanism. YouTube. Available from: [Link].
-
Gremigni, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. Available from: [Link].
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link].
-
Gicquel, M., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. Available from: [Link].
- BenchChem. Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
-
Movassaghi, M., et al. (2011). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. National Center for Biotechnology Information. Available from: [Link].
-
The mechanism of the Pictet–Spengler reaction. ResearchGate. Available from: [Link].
-
Sparr, C., et al. (2024). Enantioselective Pictet–Spengler Reactions. Organic Reactions. Available from: [Link].
-
Buchler GmbH. Pictet–Spengler reaction. Available from: [Link].
-
chemeurope.com. Pictet-Spengler reaction. Available from: [Link].
-
Mikulak-Klucznik, B., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science. Available from: [Link].
-
Chem Explore. (2019). PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. YouTube. Available from: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 10. Pictet-Spengler_reaction [chemeurope.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 1-Oxo-Isoquinoline Scaffolds
Current Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry & DMPK Division) Ticket ID: ISOQ-10XO-DEG Subject: Troubleshooting Stability, Metabolism, and Analysis of Isocarbostyril Derivatives
Introduction: The "Brick Wall" Scaffold
Welcome to the technical support hub. If you are working with 1-oxo-isoquinoline (also known as isocarbostyril or isoquinolin-1(2H)-one ), you are likely dealing with a scaffold chosen for its robustness. Unlike its parent isoquinoline, the 1-oxo derivative is a cyclic amide (lactam) with significant aromatic character. It does not suffer from the oxidative liability of the C1 position because it is already oxidized.
However, "stable" does not mean "inert." When these compounds fail in development, they usually fail due to metabolic functionalization rather than scaffold collapse, or photochemical anomalies that confuse HPLC data.
This guide addresses the three most common support tickets we receive: metabolic clearance issues, unexpected light-induced peaks, and mass spectrometry interpretation.
Module 1: Metabolic Stability (The "In Vivo" Issue)
User Query: "My compound is stable in plasma but disappears rapidly in liver microsomes (HLM). Where is the metabolic soft spot?"
The Mechanism: Oxidative Functionalization
The 1-oxo-isoquinoline core is resistant to hydrolysis. However, it is a prime target for Cytochrome P450 (CYP) enzymes.[1] The degradation is not a "breakdown" but a "build-up" of polar groups that accelerate clearance.
-
C4-Hydroxylation (Major Pathway): The C3-C4 double bond behaves like an alkene conjugated to a carbonyl. CYP enzymes often epoxidize or directly hydroxylate the C4 position.
-
Aromatic Hydroxylation: The benzenoid ring (positions C5, C6, C7, C8) is electron-rich. Without electron-withdrawing groups (EWGs) like fluorine, CYPs will install a hydroxyl group here (often para- to an existing substituent).
-
Phase II Conjugation: If your scaffold has a free lactam nitrogen (NH), it is a direct substrate for N-glucuronidation by UGT enzymes. This is often the rate-limiting clearance step.
Visualizing the Pathway
Figure 1: Primary metabolic fate of the isocarbostyril scaffold. Note that N-glucuronidation can occur directly on the parent if the lactam nitrogen is unsubstituted.
Module 2: Photostability & Environmental Stress
User Query: "I see a new peak at 2x molecular weight after leaving my sample on the bench. Is it a dimer?"
The Mechanism: [2+2] Cycloaddition
The 1-oxo-isoquinoline scaffold contains a conjugated enone-like system (C=C-C=O) within the ring. Under UV light (specifically UV-A, 320-400 nm), this system can undergo a [2+2] photocycloaddition , leading to cyclobutane-fused dimers.
-
Risk Factor: High concentrations in solution (e.g., DMSO stock solutions left in light).
-
Observation: A new peak with higher lipophilicity (later retention time) and exactly double the mass [2M+H]+.
-
Mitigation: Amber glassware is mandatory.
Troubleshooting Table: Stress Conditions
| Stress Type | Condition | Expected Result for 1-Oxo-Isoquinoline | Action Required |
| Hydrolysis (Acid) | 1N HCl, 60°C, 24h | Stable. The lactam ring is extremely robust due to aromatic resonance. | If degradation occurs, check side chains (esters/amides). |
| Hydrolysis (Base) | 1N NaOH, 60°C, 24h | Stable. Unlike phthalimides, isocarbostyrils rarely open under these conditions. | If ring opens, it forms an amino-cinnamic acid derivative (rare). |
| Oxidation | 3% H₂O₂, RT | Susceptible. N-oxide formation (if N-alkylated) or epoxide formation at C3-C4. | Monitor for M+16 peaks. |
| Photolysis | ICH Q1B (1.2M lux•h) | Unstable. Dimerization or photo-oxidation. | Protect from light. Use amber vials. |
Module 3: Analytical Troubleshooting (LC-MS)
User Query: "How do I confirm the 1-oxo-isoquinoline core in MS/MS? I'm losing the molecular ion."
Diagnostic Fragmentation Pathways
When analyzing degradation products, you need to verify if the core is intact. The 1-oxo-isoquinoline scaffold has a distinct fragmentation "fingerprint" in ESI+ mode.
-
Loss of CO (Carbon Monoxide, -28 Da): This is the hallmark of cyclic ketones and lactams. The ring contracts to an indole-like or fused-ring cation.
-
Example:m/z 146 (Parent) → m/z 118 (Loss of CO).
-
-
Loss of HNCO (Isocyanic Acid, -43 Da): If the lactam nitrogen is unsubstituted, the ring can cleave to eject HNCO.
-
Example:m/z 146 → m/z 103.
-
-
Retro-Diels-Alder (RDA): Less common in the simple core but prevalent if the C3/C4 positions are saturated (dihydro-isocarbostyrils).
Visualizing the Fragmentation Logic
Figure 2: Decision tree for identifying isocarbostyril metabolites via MS/MS fragmentation.
Module 4: Experimental Protocols
Protocol A: Microsomal Stability Assay (Metabolic Check)
Use this to determine if your degradation is enzymatic.
-
Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4).
-
Activation: Add Liver Microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 3 volumes of ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
-
Pass Criteria: >80% remaining at 60 min (Low Clearance).
-
Fail Criteria: Rapid loss with appearance of +16 Da (OH) or +176 Da (Glucuronide) peaks.
-
Protocol B: Forced Degradation (Stress Testing)
Use this to validate your analytical method.
-
Acid Stress: Dissolve compound in 0.1 M HCl. Heat to 60°C for 4 hours.
-
Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 4 hours.
-
Photolytic Stress: Expose 1 mg/mL solution (in quartz vial) to UV light (ICH Q1B standard) for 24 hours. Keep a control vial wrapped in foil alongside.
-
Analysis: Neutralize acid/base samples. Inject all samples onto HPLC (C18 column, Gradient 5-95% ACN).
-
Note: If the 1-oxo-isoquinoline peak remains unchanged in Acid/Base but vanishes in Light, your stability issue is purely photochemical.
-
References
-
Metabolic Stability of Heterocycles
-
Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[2]
- Source:Expert Opinion on Drug Discovery (via NIH/PMC).
- Context: Discusses the replacement of naphthalene with isoquinolinone to block metabolic oxid
-
-
Photostability Standards
- Title: ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Source: European Medicines Agency (EMA) / ICH Guidelines.
- Context: Defines the standard light exposure (1.2 million lux hours)
-
Mass Spectrometry of Isoquinolines
- Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry.
- Source:Rapid Communications in Mass Spectrometry (via NIH/PMC).
- Context: Details the characteristic neutral losses (CO, NH3, Substituents) for isoquinoline-type scaffolds.
-
(Note: Citation 1 and 3 often overlap in review literature regarding heterocycle stability).
-
Synthesis and Reactivity
-
Title: Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs.[3]
- Source:Journal of the American Chemical Society (JACS).
- Context: Provides insight into the chemical robustness and synthetic manipul
-
Disclaimer: This guide is for research purposes only. Always consult your internal SOPs and Safety Data Sheets (SDS) before handling novel chemical entities.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Isoquinoline-4-Carboxylic Acids: An Evaluation of Reproducibility and Efficiency
For researchers, medicinal chemists, and professionals in drug development, the isoquinoline-4-carboxylic acid scaffold is a privileged structure, forming the core of numerous biologically active compounds. The reliable and reproducible synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth technical comparison of prominent synthetic methodologies, with a focus on experimental reproducibility, yield, and substrate scope. We will delve into a highly reproducible modern multi-component approach and contrast it with potential alternative strategies, including transition-metal-catalyzed C-H activation and adaptations of classical synthetic routes.
Introduction: The Significance of the Isoquinoline-4-Carboxylic Acid Moiety
The isoquinoline ring system is a cornerstone in natural product chemistry and medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The addition of a carboxylic acid group at the 4-position provides a crucial handle for further synthetic diversification, allowing for the generation of libraries of compounds for drug discovery programs. However, the synthesis of this specific scaffold can be challenging, and the reproducibility of published methods is a critical concern for researchers aiming to build upon existing work. This guide aims to provide clarity and practical insights into the available synthetic options.
Modern Multicomponent Synthesis: The Ugi/Copper-Catalyzed Domino Reaction
A highly efficient and reproducible method for the synthesis of isoquinolone-4-carboxylic acids involves a two-step sequence commencing with an ammonia-Ugi four-component reaction (Ugi-4CR), followed by a copper-catalyzed domino reaction.[1][2] This approach has been shown to be robust, scalable, and tolerant of a wide range of functional groups, making it a superior choice for library synthesis and developmental chemistry.[1]
Mechanistic Rationale
The power of this methodology lies in its convergent nature, rapidly building molecular complexity from simple starting materials. The initial Ugi-4CR brings together an aldehyde, ammonia, a 2-halobenzoic acid, and an isocyanide to form an α-acylamino amide intermediate. This intermediate is then subjected to a copper-catalyzed intramolecular C-N and C-C bond formation cascade to construct the isoquinolone-4-carboxylic acid core.[2]
The proposed mechanism for the key copper-catalyzed domino reaction begins with an Ullmann-type C-C coupling, followed by an intramolecular condensation to form the heterocyclic ring system. A final intramolecular SN2 reaction generates the carboxylic acid product.[2]
Caption: Workflow for the Ugi/Copper-Catalyzed Domino Synthesis.
Reproducibility and Yield Analysis
The reproducibility of this method is one of its key strengths. The provided experimental data across a broad range of substrates demonstrates consistently moderate to good yields, a critical factor for its application in drug development where reliability is paramount.[1] The reaction conditions are well-defined, and the procedure has been successfully performed on a gram scale, highlighting its potential for scale-up.[2]
| Entry | Aldehyde | Isocyanide | 2-Halobenzoic Acid | Yield (%) | Reference |
| 1 | Paraformaldehyde | Benzyl isocyanide | 2-Iodobenzoic acid | 82 | [1] |
| 2 | Cyclopentanecarbaldehyde | Benzyl isocyanide | 2-Iodobenzoic acid | 79 | [1] |
| 3 | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 2-Iodobenzoic acid | 80 | [1] |
| 4 | Isovaleraldehyde | tert-Butyl isocyanide | 2-Bromobenzoic acid | 75 | [1] |
| 5 | Benzaldehyde | Cyclohexyl isocyanide | 2-Iodobenzoic acid | 71 | [1] |
Table 1: Representative Yields for the Ugi/Copper-Catalyzed Domino Synthesis of Isoquinolone-4-Carboxylic Acids.
Experimental Protocol: Ugi/Copper-Catalyzed Domino Synthesis
Step 1: Ugi Four-Component Reaction
-
To a stirred solution of the 2-halobenzoic acid (1.0 equiv) in 2,2,2-trifluoroethanol (TFE), add a 25% aqueous ammonia solution (1.1 equiv).
-
Add the aldehyde (1.0 equiv) followed by the isocyanide (1.0 equiv).
-
Seal the reaction vessel and stir at 60 °C overnight.
-
Remove the solvent by rotary evaporation. The crude Ugi adduct is often used in the next step without further purification.
Step 2: Copper-Catalyzed Domino Reaction
-
To a round-bottom flask, add the crude Ugi adduct (1.0 equiv), a β-keto ester (e.g., ethyl acetoacetate, 1.5 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and copper(I) iodide (CuI, 10 mol%).
-
Add dioxane as the solvent.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired isoquinolone-4-carboxylic acid.[1]
Alternative Synthetic Strategies: A Comparative Overview
While the Ugi-based method stands out for its reproducibility, other modern synthetic approaches are emerging. Additionally, it is important to consider the potential for adapting classical methods.
Transition-Metal-Catalyzed C-H Activation/Annulation
Recent advances in organic synthesis have highlighted the power of transition-metal-catalyzed C-H activation for the construction of complex heterocyclic systems. Rhodium and Iridium-catalyzed reactions have been reported for the synthesis of isoquinolone cores.[3][4][5][6][7][8]
Caption: General Schematic for Transition-Metal-Catalyzed Isoquinolone Synthesis.
These methods offer novel pathways to the isoquinolone scaffold; however, their direct application to the synthesis of isoquinoline-4-carboxylic acids is less documented. The introduction of the carboxylic acid functionality might require a subsequent C-H carboxylation step, which itself is an area of active research, often employing palladium catalysts and CO₂ as a C1 source.[9] The reproducibility of these multi-step sequences for a broad range of substrates is yet to be as extensively demonstrated as the Ugi-based approach.
Classical Isoquinoline Syntheses: Potential for Adaptation
The classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, are foundational in heterocyclic chemistry.[10][11][12]
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-arylethylamides using a dehydrating agent.[10] The direct use of substrates bearing a carboxylic acid group can be problematic due to the harsh acidic conditions. A multi-step approach involving the synthesis of the isoquinoline core followed by a regioselective carboxylation at the C4 position would be necessary.
-
Pomeranz-Fritsch Reaction: This synthesis proceeds via the acid-catalyzed cyclization of a benzalaminoacetal.[11][12] Similar to the Bischler-Napieralski reaction, the strongly acidic conditions are generally incompatible with a free carboxylic acid. Modifications to this reaction have been reported, but their application to the synthesis of 4-carboxyisoquinolines is not straightforward.[13]
-
Directed Ortho-Metalation (DoM): A more plausible strategy for adapting classical products involves a post-synthesis functionalization. An isoquinoline, potentially synthesized via a classical route, could be subjected to directed ortho-metalation followed by quenching with carbon dioxide. This would introduce a carboxylic acid group at a position directed by a pre-existing functional group on the aromatic ring. The reproducibility of DoM can be high, but it is highly substrate-dependent and requires careful optimization of reaction conditions.[14]
Conclusion and Future Outlook
For researchers seeking a reliable and reproducible method for the synthesis of isoquinoline-4-carboxylic acids, the Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction is currently the most robust and well-documented approach. Its high functional group tolerance, scalability, and consistently good yields make it an ideal choice for both exploratory research and larger-scale synthetic campaigns.
While transition-metal-catalyzed C-H activation and carboxylation offer exciting and atom-economical alternatives, their application to this specific target class requires further development to match the proven reproducibility of the Ugi-based method. The classical syntheses, while historically significant, are less directly applicable and would necessitate multi-step sequences that could compromise overall yield and reproducibility.
Future research will likely focus on refining C-H carboxylation methods and developing novel, milder catalytic systems that can directly and regioselectively install a carboxylic acid group onto the isoquinoline scaffold, further streamlining the synthesis of these valuable compounds.
References
- Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry. (Accessed Feb. 11, 2026).
- Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry. 2021.
- Rhodium-Catalyzed C−H Activation and Three-Component Tandem Annulation Leading to Isoquinolones.
- Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. PubMed. 2015.
- Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Organic Chemistry Portal. (Accessed Feb. 11, 2026).
- Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. PubMed Central (PMC). (Accessed Feb. 11, 2026).
- Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties.
- Pomeranz-Fritsch Reaction. Thermo Fisher Scientific. (Accessed Feb. 11, 2026).
- Isoquinolone‐4‐carboxylic acids synthesis via ammonia‐Ugi‐4CR and...
- A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Accessed Feb. 11, 2026).
- Ir(iii)-catalyzed synthesis of isoquinolines from benzimidates and α-diazocarbonyl compounds. RSC Publishing. (Accessed Feb. 11, 2026).
- Pomeranz–Fritsch reaction. Wikipedia. (Accessed Feb. 11, 2026).
- Bischler–Napieralski reaction. Wikipedia. (Accessed Feb. 11, 2026).
- A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PubMed Central (PMC). (Accessed Feb. 11, 2026).
- Directed ortho metalation. Wikipedia. (Accessed Feb. 11, 2026).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 7. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Ir(iii)-catalyzed synthesis of isoquinolines from benzimidates and α-diazocarbonyl compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pd(II)-catalyzed carboxylation of aromatic C─H bonds with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Isoquinoline Synthesis and Activity
This guide provides an in-depth comparison of established methodologies for the synthesis of isoquinoline alkaloids and the subsequent validation of their biological activities. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility across different laboratory settings.
Introduction: The Significance of Isoquinolines and the Imperative of Reproducibility
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that form the backbone of numerous pharmacologically active molecules. Their therapeutic applications span a wide range, including anticancer, antimicrobial, and neuroprotective agents.[1][2] The journey from a promising molecular scaffold to a clinically viable drug is paved with rigorous and reproducible scientific data. Inter-laboratory validation, therefore, is not merely a procedural formality but a cornerstone of robust drug discovery, ensuring that synthetic protocols and bioactivity assays yield consistent and reliable results, regardless of the laboratory in which they are performed.
This guide will compare two classical and widely employed methods for isoquinoline synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Furthermore, we will delve into the comparative validation of three key bioactivity assays: the MTT assay for anticancer activity, the broth microdilution assay for antimicrobial susceptibility, and a cell-based assay for neuroprotection.
Part 1: Comparative Analysis of Isoquinoline Synthesis Protocols
The choice of synthetic route for constructing the isoquinoline core is critical, influencing yield, purity, and the potential for structural diversification. Here, we compare two venerable yet persistently relevant methods.
The Bischler-Napieralski Reaction
First discovered in 1893, the Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution.[3][4][5] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.[3][5]
Causality Behind Experimental Choices:
The reaction is typically carried out under acidic conditions using a dehydrating agent.[4][5] Phosphorus oxychloride (POCl₃) is a common choice, though other reagents like phosphorus pentoxide (P₂O₅) or triflic anhydride (Tf₂O) can also be employed.[4][5] The choice of reagent and reaction conditions is dictated by the electronic nature of the aromatic ring. Electron-donating groups on the β-arylethylamide facilitate the cyclization, allowing for milder conditions.[3] Conversely, electron-withdrawing groups may necessitate harsher conditions, such as the use of P₂O₅ in refluxing POCl₃.[4]
A critical consideration is the potential for a side reaction known as the retro-Ritter reaction, which can lead to the formation of styrenes.[3] This is often mitigated by using a nitrile as the solvent to shift the equilibrium away from the retro-Ritter product.[3]
Visualizing the Mechanism:
Caption: Mechanism of the Bischler-Napieralski Reaction.
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6][7][8] This reaction is of immense biological significance as it occurs in the biosynthesis of many alkaloids.[7]
Causality Behind Experimental Choices:
The driving force for this reaction is the formation of an electrophilic iminium ion under acidic conditions, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[6] The nucleophilicity of the aromatic ring is a key determinant of the reaction's success. Electron-rich aromatic systems, such as indoles or phenols, react under mild conditions, sometimes even at physiological pH.[6][7] Less nucleophilic rings may require stronger acids and higher temperatures.[6] The choice of the carbonyl component allows for the introduction of substituents at the C-1 position of the resulting tetrahydroisoquinoline.
Visualizing the Mechanism:
Caption: Mechanism of the Pictet-Spengler Reaction.
Performance Comparison of Synthesis Protocols
| Parameter | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | β-Arylethylamides | β-Arylethylamines and Aldehydes/Ketones |
| Product | 3,4-Dihydroisoquinolines (oxidizable to isoquinolines) | Tetrahydroisoquinolines |
| Key Reagents | Dehydrating agents (e.g., POCl₃, P₂O₅)[4][5] | Protic or Lewis acids (e.g., HCl, BF₃·OEt₂)[7] |
| Reaction Conditions | Typically refluxing in acidic conditions[4][5] | Can range from physiological pH to strongly acidic, depending on the substrate[7] |
| Substrate Scope | Favored by electron-donating groups on the aromatic ring[3] | Highly favored by electron-rich aromatic rings[6] |
| Key Advantages | Direct route to dihydroisoquinolines. | Milder conditions possible for activated substrates; biomimetic.[7] |
| Potential Challenges | Retro-Ritter side reaction.[3] | Less effective for electron-deficient aromatic systems.[6] |
Part 2: Inter-Laboratory Validation of Bioactivity Assays
Once a library of isoquinoline derivatives has been synthesized, the next critical step is to assess their biological activity in a reproducible manner. This section provides a comparative guide to three standardized assays.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] It is widely used for screening potential anticancer drugs.[9]
Principle of the Assay:
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[9] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9]
Visualizing the Workflow:
Caption: Workflow for the MTT Assay.
Experimental Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized isoquinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Trustworthiness and Validation:
To ensure inter-laboratory reproducibility, it is crucial to standardize parameters such as cell line passage number, seeding density, incubation times, and the specific MTT reagent and solubilization buffer used. Running a known standard alongside the experimental compounds provides an internal control for assay performance. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that can be adapted for cellular assays to ensure robustness.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13] The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols for this assay, ensuring a high degree of standardization and reproducibility.[14]
Principle of the Assay:
Serial dilutions of the isoquinoline compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible microbial growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Visualizing the Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Experimental Protocol (following CLSI guidelines):
-
Compound Preparation: Prepare a stock solution of the isoquinoline compound and perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include positive (broth and bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Trustworthiness and Validation:
Adherence to CLSI guidelines (e.g., M07 for aerobic bacteria) is paramount for inter-laboratory validation. This includes using recommended quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213), standardized media, and defined inoculum densities.
Neuroprotective Activity: SH-SY5Y Cell-Based Assay
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and assess the neuroprotective potential of novel compounds.[7] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for mimicking neuronal responses to toxins and therapeutic agents.
Principle of the Assay:
SH-SY5Y cells are exposed to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺ for Parkinson's disease models; amyloid-beta (Aβ) for Alzheimer's models) to induce cell death. The neuroprotective effect of an isoquinoline compound is assessed by its ability to rescue the cells from the toxin-induced damage. Cell viability is typically measured using the MTT assay or a similar method.
Visualizing the Workflow:
Caption: Workflow for a Neuroprotection Assay using SH-SY5Y cells.
Experimental Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and, if desired, differentiate them into a neuronal phenotype using agents like retinoic acid.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline compounds for a specified period (e.g., 2 hours).
-
Neurotoxin Exposure: Add a neurotoxin at a pre-determined toxic concentration to the cell cultures.
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the isoquinoline compound and the neurotoxin to those treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.
Trustworthiness and Validation:
For reproducible results, it is essential to standardize the differentiation protocol for the SH-SY5Y cells, the concentration and source of the neurotoxin, and the timing of compound addition and viability assessment. The inclusion of a known neuroprotective agent as a positive control is also recommended.
Comparative Summary of Bioactivity Assays
| Parameter | MTT Assay (Anticancer) | Broth Microdilution (Antimicrobial) | SH-SY5Y Assay (Neuroprotection) |
| Principle | Measures metabolic activity via reduction of MTT to formazan.[9] | Determines the lowest concentration that inhibits visible microbial growth.[4] | Assesses the ability of a compound to protect neuronal cells from a toxin. |
| Endpoint | IC₅₀ value (concentration for 50% inhibition). | MIC value (Minimum Inhibitory Concentration). | Percentage of cell viability increase compared to toxin-treated control. |
| Key Reagents | MTT, Solubilizing agent (e.g., DMSO). | Standardized broth medium (e.g., CAMHB), bacterial inoculum. | SH-SY5Y cells, neurotoxin, cell culture reagents, MTT. |
| Standardization | Cell line characterization, seeding density, incubation times. | Adherence to CLSI guidelines (M07, M100).[14] | Differentiation protocol, toxin concentration, timing of treatments. |
| Advantages | High-throughput, quantitative, widely used.[9] | Highly standardized, reproducible, clinically relevant. | Provides a relevant in vitro model for neurodegenerative diseases. |
| Challenges | Can be affected by compounds that interfere with cellular metabolism. | Not suitable for all microorganisms; requires careful inoculum preparation. | SH-SY5Y cells may not fully replicate primary neuron physiology. |
Conclusion
The successful development of isoquinoline-based therapeutics hinges on the robust and reproducible synthesis of these compounds and the accurate validation of their biological activities. This guide has provided a comparative framework for two classical synthesis methods, the Bischler-Napieralski and Pictet-Spengler reactions, highlighting the chemical principles that should guide experimental design. Furthermore, we have detailed standardized protocols for assessing anticancer, antimicrobial, and neuroprotective activities, emphasizing the critical parameters for ensuring inter-laboratory validation. By adopting these self-validating systems and understanding the causality behind each experimental step, researchers can build a solid foundation of trustworthy data, accelerating the translation of promising isoquinoline alkaloids from the laboratory to the clinic.
References
-
Basic protocol to assess preclinical anticancer activity. It can be used as a... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Unveiling the therapeutic potential of natural products in Alzheimer's disease: insights from in vitro, in vivo, and clinical studies - PubMed Central. (n.d.). Retrieved February 11, 2026, from [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (2015, February 20). Retrieved February 11, 2026, from [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC. (2022, August 10). Retrieved February 11, 2026, from [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - Oxford Academic. (n.d.). Retrieved February 11, 2026, from [Link]
-
MTT (Assay protocol). (n.d.). Retrieved February 11, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Retrieved February 11, 2026, from [Link]
-
Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms - Research Communities. (2026, January 22). Retrieved February 11, 2026, from [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. (2022, February 3). Retrieved February 11, 2026, from [Link]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved February 11, 2026, from [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved February 11, 2026, from [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (2022, July 7). Retrieved February 11, 2026, from [Link]
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
-
Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved February 11, 2026, from [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 11, 2026, from [Link]
-
Assessment of cell viability by MTT assay. The inhibition ratio of HeLa... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Natural Products and Neuroprotection - PMC - PubMed Central - NIH. (2019, November 7). Retrieved February 11, 2026, from [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]
-
Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). Retrieved February 11, 2026, from [Link]
-
Broth microdilution reference methodology - CGSpace. (2022, April 19). Retrieved February 11, 2026, from [Link]
-
Assessing Neuroprotective Effects of Mitoquinone on H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
Cell viability evaluation of SH-SY5Y using the MTT assay (A)... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
-
A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025, August 26). Retrieved February 11, 2026, from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved February 11, 2026, from [Link]
-
The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH. (n.d.). Retrieved February 11, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved February 11, 2026, from [Link]
-
Bischler-Napieralski Reaction - YouTube. (2022, February 5). Retrieved February 11, 2026, from [Link]
-
Isoquinoline derivatives and its medicinal activity. (2024, November 8). Retrieved February 11, 2026, from [Link]
-
Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. (n.d.). Retrieved February 11, 2026, from [Link]
-
recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchGate. (2017, May 9). Retrieved February 11, 2026, from [Link]
-
Natural product antibiotics: from traditional screening to novel discovery approaches. (2019, October 4). Retrieved February 11, 2026, from [Link]
Sources
- 1. chainnetwork.org [chainnetwork.org]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Cytotoxicity of endogenous isoquinolines to human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 10. nih.org.pk [nih.org.pk]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
